molecular formula C8H11N3O B2419725 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2309448-31-3

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2419725
CAS No.: 2309448-31-3
M. Wt: 165.196
InChI Key: ZJMJZLVUAMSIDO-UHFFFAOYSA-N
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable aldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Uniqueness

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-2-3-11-8(10-6)7(5-12)4-9-11/h4-6,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMJZLVUAMSIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=C(C=N2)C=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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